2-Methyl-5-(methylsulfonyl)benzenesulfonamide
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Overview
Description
2-Methyl-5-(methylsulfonyl)benzenesulfonamide is a chemical compound with the linear formula C8H11NO4S2 . It is a relatively inert chemically and is able to resist decomposition at elevated temperatures .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide consists of a benzene ring with two sulfonyl groups and one methyl group attached . The SMILES string for this compound isCC1=C(S(N)(=O)=O)C=C(S(C)(=O)=O)C=C1
.
Scientific Research Applications
It’s possible that this compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical research , but without specific studies or papers, it’s difficult to provide the detailed analysis you’re asking for.
Field : Antibacterial Research
Methods of Application : These molecules were investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
Results or Outcomes : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-methylsulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCNQPJWCGBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfonyl)benzenesulfonamide |
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